molecular formula C7H15I B101077 2-Iodoheptane CAS No. 18589-29-2

2-Iodoheptane

Cat. No.: B101077
CAS No.: 18589-29-2
M. Wt: 226.1 g/mol
InChI Key: QAUTWECDRZFXMN-UHFFFAOYSA-N
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Description

2-Iodoheptane is an organic compound with the molecular formula C₇H₁₅I. It is a member of the alkyl iodides family, characterized by the presence of an iodine atom attached to the second carbon of a heptane chain. This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodoheptane can be synthesized through the iodination of heptane. One common method involves the reaction of heptane with iodine in the presence of a catalyst such as red phosphorus. The reaction proceeds as follows:

C7H16+I2C7H15I+HI\text{C}_7\text{H}_{16} + \text{I}_2 \rightarrow \text{C}_7\text{H}_{15}\text{I} + \text{HI} C7​H16​+I2​→C7​H15​I+HI

Industrial Production Methods: In industrial settings, this compound can be produced through the halogen exchange reaction, where a heptane derivative such as 2-bromoheptane is reacted with sodium iodide in acetone

C7H15Br+NaIC7H15I+NaBr\text{C}_7\text{H}_{15}\text{Br} + \text{NaI} \rightarrow \text{C}_7\text{H}_{15}\text{I} + \text{NaBr} C7​H15​Br+NaI→C7​H15​I+NaBr

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles. For example, reacting with potassium cyanide (KCN) to form 2-cyanoheptane.

    Elimination Reactions: It can undergo elimination reactions to form alkenes. For instance, heating with a strong base like potassium tert-butoxide can produce 1-heptene.

    Reduction Reactions: this compound can be reduced to heptane using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium cyanide (KCN), acetone, reflux.

    Elimination: Potassium tert-butoxide, heat.

    Reduction: Lithium aluminum hydride (LiAlH₄), ether.

Major Products:

    2-Cyanoheptane: From nucleophilic substitution with KCN.

    1-Heptene: From elimination with potassium tert-butoxide.

    Heptane: From reduction with LiAlH₄.

Scientific Research Applications

2-Iodoheptane is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds where the iodine atom can be replaced by other functional groups.

    Material Science: It is used in the preparation of materials with specific properties, such as liquid crystals and polymers.

    Biological Studies: It is used in radiolabeling studies where the iodine atom can be replaced with radioactive iodine isotopes for tracing and imaging purposes.

Mechanism of Action

The mechanism of action of 2-Iodoheptane in chemical reactions involves the cleavage of the carbon-iodine bond, which is relatively weak due to the large size and low electronegativity of iodine. This makes the iodine atom a good leaving group in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

    1-Iodoheptane: Similar to 2-Iodoheptane but with the iodine atom attached to the first carbon. It has different reactivity due to the position of the iodine atom.

    2-Bromoheptane: Similar structure but with a bromine atom instead of iodine. Bromine is less reactive than iodine in substitution reactions.

    2-Chloroheptane: Similar structure but with a chlorine atom. Chlorine is even less reactive than bromine and iodine.

Uniqueness of this compound: this compound is unique due to the presence of the iodine atom, which makes it highly reactive in nucleophilic substitution and elimination reactions. Its reactivity is higher compared to its bromo and chloro counterparts, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-iodoheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15I/c1-3-4-5-6-7(2)8/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUTWECDRZFXMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334078
Record name 2-Iodoheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18589-29-2
Record name 2-Iodoheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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